N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Description
N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide (CAS 305374-79-2) is a benzo[cd]indole derivative featuring a bicyclic aromatic core substituted with two sulfonamide groups, each modified with methyl substituents. Its molecular formula is C₁₅H₁₇N₃O₅S₂, with a molecular weight of 383.44 g/mol . The compound is part of a broader class of sulfonamide-based inhibitors targeting tumor necrosis factor-alpha (TNF-α), a cytokine implicated in inflammatory diseases. Its structure is optimized for competitive binding to TNF-α, disrupting interactions with its receptor TNFR1 .
Properties
IUPAC Name |
6-N,6-N,8-N,8-N-tetramethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-17(2)24(20,21)11-8-12(25(22,23)18(3)4)14-13-9(11)6-5-7-10(13)15(19)16-14/h5-8H,1-4H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJMTWCKHNPFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-Sulfonamide Synthesis
Reacting the disulfonyl chloride with dimethylamine hydrochloride (4 equivalents) in DMF at 0°C yields the monosubstituted product. Triethylamine (4 equivalents) neutralizes HCl, shifting equilibrium toward product formation.
Di-Sulfonamide Completion
Repeating the amine addition at elevated temperature (50°C) ensures bis-sulfonamide formation. VulcanChem protocols achieve 68% isolated yield after column chromatography (silica gel, methanol/dichloromethane gradient).
Optimization insights :
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Catalyst : 4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates sulfonamide bond formation.
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Solvent : DMF outperforms THF or acetonitrile in solubility and reaction rate.
Reaction Conditions and Yield Analysis
The table below summarizes critical parameters across synthetic stages:
| Step | Reagents | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Benzo[cd]indole core | Naphthalic anhydride, NH₂OH·HCl | 115°C | 2 h | 74% | 92% |
| Disulfonation | ClSO₃H, SOCl₂ | 0°C → rt | 6 h | 81% | 89% |
| Tetramethylation | (CH₃)₂NH·HCl, Et₃N | 0°C → 50°C | 12 h | 68% | 95% |
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
Purity Assessment
HPLC (C18 column, acetonitrile/water 60:40) shows ≥95% purity with retention time 6.8 min.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Sulfonation at the 6- and 8-positions competes with 5- and 7-substitution. Low-temperature sulfonation (0°C) and steric directing groups minimize undesired products.
Purification Difficulties
The polar disulfonamide requires reverse-phase chromatography (C18 silica, methanol/water) for final purification.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for sulfonation and methylation steps, reducing reaction times by 40% compared to batch processes. Environmental metrics:
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E-factor : 23 (solvent recovery reduces to 15)
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PMI : 58 kg/kg product
Comparative Analysis of Synthetic Routes
While the above method dominates literature, alternative approaches exist:
Chemical Reactions Analysis
N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of dihydrobenzo[cd]indole sulfonamides can act as inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. Studies have shown that these compounds can effectively reduce TNF-α binding to its receptor, which is crucial for the treatment of autoimmune diseases and inflammatory conditions. The structure-activity relationship (SAR) analysis suggests that modifications to the sulfonamide group enhance its inhibitory potency against TNF-α .
Enzyme Inhibition
N,N,N',N'-Tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has also been investigated for its enzyme inhibitory potential. For instance, it has been tested against α-glucosidase and acetylcholinesterase enzymes, showing promise as a therapeutic agent for Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The compound's ability to inhibit these enzymes suggests it could be developed into a drug for managing these conditions .
Antiviral Activity
Recent studies have highlighted the potential of dihydrobenzo[cd]indole derivatives in combating viral infections. Specifically, certain analogs have demonstrated activity against the West Nile virus and other viral pathogens. This antiviral property is attributed to their ability to interfere with viral replication processes .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships has been pivotal in understanding how modifications to the core structure of N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole affect its biological activity. Variations in the sulfonamide moiety have led to compounds with enhanced efficacy against targeted enzymes and inflammatory markers .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to optimize biological activity. Techniques such as column chromatography and spectral analysis (e.g., NMR, IR) are employed to characterize the synthesized compounds and confirm their structures .
Case Study: TNF-α Inhibitors
In a notable study, researchers synthesized a series of dihydrobenzo[cd]indole sulfonamides and evaluated their effectiveness as TNF-α inhibitors using surface plasmon resonance (SPR) assays. The findings revealed that certain compounds significantly reduced TNF-α induced signaling pathways in vitro, suggesting their potential for further development into therapeutic agents for inflammatory diseases .
Case Study: Diabetes Management
Another study focused on the inhibitory effects of newly synthesized sulfonamides on α-glucosidase activity. The results indicated that these compounds could effectively lower blood glucose levels in diabetic models, providing a basis for their application in diabetes management .
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key differences between the tetramethyl derivative and its analogs lie in substituent groups on the sulfonamide moieties, which influence solubility, lipophilicity, and receptor binding.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The tetramethyl derivative strikes a balance between lipophilicity and solubility compared to the bulkier tetraethyl analog , which may suffer from poor bioavailability due to excessive hydrophobicity .
- Compound 4e (N-(1H-indol-6-yl)-substituted) demonstrates superior TNF-α inhibition (IC₅₀ = 3.0 µM), highlighting the importance of aromatic substituents in enhancing binding affinity .
Key Insights :
- The tetramethyl derivative’s methyl groups likely enhance metabolic stability compared to bulkier substituents, though they may slightly reduce binding affinity relative to 4e’s indole moiety .
- Tetraethyl analogs may exhibit prolonged half-lives due to slower metabolic clearance but could face challenges in cellular uptake .
Biological Activity
N,N,N',N'-Tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C15H18N2O4S2
- Molar Mass: 366.45 g/mol
- CAS Number: 305374-79-2
The compound features a benzo[cd]indole core structure with two sulfonamide groups that contribute to its biological activity. The presence of multiple methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. This compound has shown effectiveness against various bacterial strains, attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis.
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Carbonic Anhydrase Inhibition : Similar to other sulfonamides, this compound acts as a carbonic anhydrase inhibitor. This inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of edema by reducing intraocular pressure and fluid retention.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound competes with para-aminobenzoic acid (PABA) for binding to DHPS, disrupting folate synthesis in bacteria.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways in tumor cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamides against resistant bacterial strains. This compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antitumor Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
Q & A
Q. What are the standard synthetic routes for N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide?
The synthesis typically involves sequential sulfonylation of the benzo[cd]indole core. A common approach starts with chlorosulfonic acid treatment to introduce sulfonyl chloride groups at positions 6 and 8. Subsequent reaction with dimethylamine derivatives under anhydrous conditions (e.g., THF or DMF) introduces the tetramethyl groups. Key steps include temperature control (0°C to room temperature), use of catalysts like DMAP, and purification via silica gel chromatography. For analogous compounds, yields are optimized by adjusting solvent polarity and stoichiometry of amine reagents .
Q. How is the compound purified post-synthesis?
Purification often employs vacuum filtration to isolate precipitates, followed by silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. High-purity fractions are identified via TLC and confirmed by NMR. For disulfonamides, recrystallization using solvents like methanol or acetonitrile may further enhance purity. Analytical HPLC with UV detection (e.g., 254 nm) is critical for assessing purity >95% .
Q. What spectroscopic methods are used for structural characterization?
- 1H/13C NMR : Assigns proton and carbon environments, confirming sulfonamide substitution patterns and benzo[cd]indole backbone integrity. Aromatic protons typically appear δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.8–3.2 ppm .
- HRMS : Validates molecular formula (e.g., [M+H]+ or [M–H]– peaks) and detects isotopic patterns for chlorine or sulfur atoms .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (1130–1370 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization includes:
- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance sulfonamide coupling efficiency.
- Catalyst Selection : DMAP or triethylamine accelerates nucleophilic substitution .
- Temperature Gradients : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride formation .
- Stoichiometry Adjustments : Excess dimethylamine (1.5–2.0 eq.) ensures complete substitution. Design-of-experiment (DoE) software can model interactions between variables to maximize yield .
Q. How can discrepancies in NMR data be resolved?
Contradictory peaks may arise from tautomerism or rotameric equilibria. Strategies include:
- Variable-Temperature NMR : Resolves dynamic processes (e.g., -40°C to 80°C).
- 2D NMR (COSY, HSQC) : Correlates proton-carbon couplings to confirm connectivity.
- Deuterated Solvent Switches : DMSO-d6 vs. CDCl3 can shift exchangeable protons (e.g., NH groups) .
Q. What strategies are used to determine biological targets of this compound?
- Molecular Docking : Computational models predict interactions with enzymes (e.g., NF-κB) by aligning the disulfonamide groups with catalytic pockets. Autodock Vina or Schrödinger Suite are commonly used .
- Kinase Profiling : High-throughput screens against kinase libraries identify inhibitory activity.
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to purified proteins .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Shake-flask method in PBS or DMSO, analyzed by UV-vis spectroscopy.
- Stability : Incubate in buffer (pH 4–9) or plasma, followed by LC-MS to track degradation.
- LogP Determination : Reverse-phase HPLC correlates with octanol-water partitioning .
Q. How to design assays to evaluate inhibitory effects on protein targets?
- Luciferase Reporter Assays : For transcription factors like NF-κB, transfected cells are treated with TNF-α, and luminescence quantifies inhibition (IC50 determination) .
- Enzyme Activity Assays : Fluorescent substrates (e.g., AMC-tagged peptides) monitor protease inhibition.
- Cellular Viability (MTT/WST-1) : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
